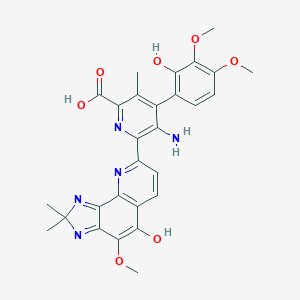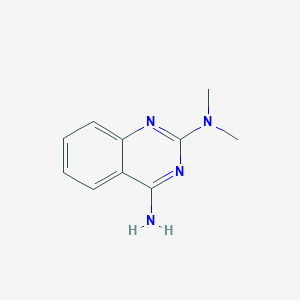
4-Amino-2-dimethylaminoquinazoline
Overview
Description
4-Amino-2-dimethylaminoquinazoline is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound with a molecular formula of C11H13N3. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 4-Amino-2-dimethylaminoquinazoline is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as tyrosine kinase, which are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Amino-2-dimethylaminoquinazoline have been extensively studied. It has been shown to have a cytotoxic effect on cancer cells, leading to their death. It has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Amino-2-dimethylaminoquinazoline in lab experiments is its ability to selectively inhibit certain enzymes, making it a potential drug candidate. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 4-Amino-2-dimethylaminoquinazoline in scientific research. One potential direction is the development of more effective anticancer drugs based on this compound. Another potential direction is the investigation of its potential use as an antimalarial drug. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion:
4-Amino-2-dimethylaminoquinazoline is a unique and versatile compound that has been extensively studied in scientific research. Its potential applications in medicine, particularly in the fields of cancer and malaria, make it a promising drug candidate. Further research is needed to fully understand its mechanism of action and to develop more effective drugs based on this compound.
Scientific Research Applications
4-Amino-2-dimethylaminoquinazoline has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. It has been studied for its potential application as an anticancer agent due to its ability to inhibit certain enzymes that are involved in cancer cell growth. It has also been investigated for its potential use as an antimalarial drug.
properties
Product Name |
4-Amino-2-dimethylaminoquinazoline |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-N,2-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
YPINGHVENXGMOX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

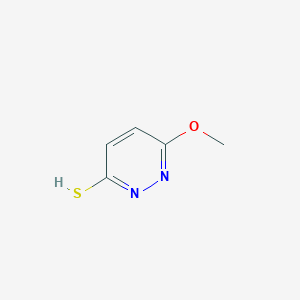
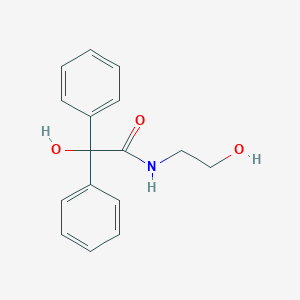
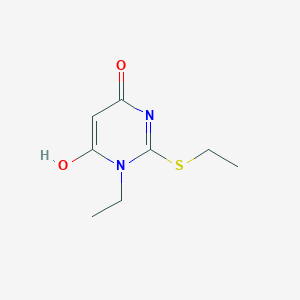
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
![[3.2.1]Propellane](/img/structure/B231374.png)
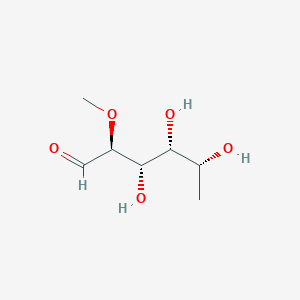
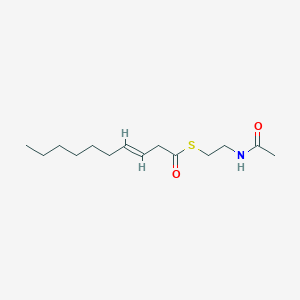
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
